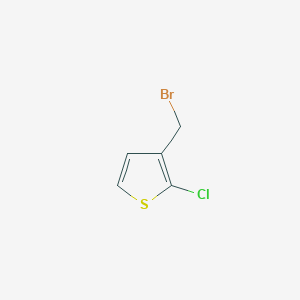

3-(Bromomethyl)-2-chlorothiophene

Description

The exact mass of the compound 3-(Bromomethyl)-2-chlorothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Bromomethyl)-2-chlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-2-chlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOQMCFEBDERJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448828 | |

| Record name | 3-(bromomethyl)-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-81-3 | |

| Record name | 3-(Bromomethyl)-2-chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(bromomethyl)-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(bromomethyl)-2-chlorothiophene (CAS: 40032-81-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(bromomethyl)-2-chlorothiophene, a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and typical reactions, and explores the biological signaling pathways targeted by molecules derived from this versatile intermediate.

Chemical and Physical Properties

3-(bromomethyl)-2-chlorothiophene is a halogenated thiophene derivative characterized by its reactive bromomethyl group, making it an excellent substrate for nucleophilic substitution and coupling reactions. Its quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 40032-81-3 | [1] |

| Molecular Formula | C₅H₄BrClS | [1][2] |

| Molecular Weight | 211.51 g/mol | |

| Appearance | Liquid | |

| Purity | Typically ≥97% | [1][3] |

| Boiling Point | 225.062 °C (Predicted) | [1] |

| Density | 1.757 g/mL (Predicted) | [1] |

| InChI Key | MEOQMCFEBDERJS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CSC(=C1CBr)Cl | [2] |

Synthesis of 3-(bromomethyl)-2-chlorothiophene

The synthesis of 3-(bromomethyl)-2-chlorothiophene is typically achieved through the radical bromination of 2-chloro-3-methylthiophene. The following protocol is a representative method adapted from established procedures for the bromination of substituted thiophenes.

Experimental Protocol: Synthesis of 3-(bromomethyl)-2-chlorothiophene

Materials:

-

2-chloro-3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., n-heptane)[4]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-chloro-3-methylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 3-(bromomethyl)-2-chlorothiophene.

Reactivity and Applications in Organic Synthesis

The primary utility of 3-(bromomethyl)-2-chlorothiophene lies in its ability to act as an electrophile in reactions with a wide range of nucleophiles. The bromomethyl group is a potent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol describes a typical Williamson ether synthesis using 3-(bromomethyl)-2-chlorothiophene and a substituted phenol.

Materials:

-

3-(bromomethyl)-2-chlorothiophene

-

A substituted phenol (e.g., 4-nitrophenol)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred solution of the substituted phenol (1 equivalent) in acetone, add potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add a solution of 3-(bromomethyl)-2-chlorothiophene (1.1 equivalents) in acetone dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Role in the Synthesis of Biologically Active Molecules and Associated Signaling Pathways

Thiophene derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant biological activity, including anticancer properties.[5] Molecules synthesized using 3-(bromomethyl)-2-chlorothiophene as a starting material can be designed to target various cellular signaling pathways implicated in disease.

A recent study on a novel thiophene derivative highlighted its role as a dual inhibitor of the β-tubulin cytoskeletal network and the Wnt/β-catenin signaling pathway in gastrointestinal cancers.[2]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and migration. Its dysregulation is a hallmark of many cancers. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target genes that promote cell proliferation.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a thiophene derivative.

Inhibition of β-tubulin Polymerization

The cytoskeleton, composed of microtubules, is essential for cell division (mitosis), motility, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin. Many anticancer drugs target tubulin, either by inhibiting its polymerization or by stabilizing the microtubules, both of which lead to mitotic arrest and apoptosis. Thiophene derivatives can be designed to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.

Caption: Mechanism of mitotic arrest via inhibition of β-tubulin polymerization.

Safety Information

3-(bromomethyl)-2-chlorothiophene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before handling this chemical and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

3-(bromomethyl)-2-chlorothiophene is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity allows for the construction of diverse molecular scaffolds. The development of drugs based on the thiophene core continues to be a promising area of research, with new derivatives showing potent inhibition of key cancer-related signaling pathways. This guide provides a foundational understanding of this compound for researchers and developers working at the forefront of chemical and biomedical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(bromomethyl)-2-chlorothiophene molecular weight and formula

This guide provides the essential physicochemical properties of 3-(bromomethyl)-2-chlorothiophene, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The molecular formula and weight of 3-(bromomethyl)-2-chlorothiophene are summarized below. This data is crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₄BrClS | [1][2][3] |

| Molecular Weight | 211.51 g/mol | [1][2] |

Note on Further Information: As a language model, I am unable to provide detailed experimental protocols or generate diagrams for signaling pathways and experimental workflows. For such specific requirements, consulting peer-reviewed scientific literature and experimental databases is recommended.

References

An In-depth Technical Guide to 3-(bromomethyl)-2-chlorothiophene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(bromomethyl)-2-chlorothiophene, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides robust experimental protocols for its synthesis via free-radical bromination of 2-chloro-3-methylthiophene, and explores its significant role as a crucial intermediate in the synthesis of prominent pharmaceutical agents. A notable application is in the preparation of thienopyridine antiplatelet drugs, such as Ticlopidine and Clopidogrel. The guide further elucidates the mechanism of action of these drugs, focusing on the P2Y12 signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

3-(bromomethyl)-2-chlorothiophene is a halogenated thiophene derivative with the IUPAC name 3-(bromomethyl)-2-chlorothiophene.[1] Its reactivity, particularly of the bromomethyl group, makes it a versatile reagent in organic synthesis.[2]

| Property | Value | Source |

| IUPAC Name | 3-(bromomethyl)-2-chlorothiophene | [1] |

| CAS Number | 40032-81-3 | [1] |

| Molecular Formula | C₅H₄BrClS | [1] |

| Molecular Weight | 211.51 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 225.062 °C | [2] |

| Density | 1.757 g/mL | [2] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Expected signals would include a singlet for the bromomethyl protons (-CH₂Br) at approximately δ 4.5-4.8 ppm. Two doublets in the aromatic region (δ 7.0-7.5 ppm) would correspond to the two protons on the thiophene ring, showing coupling to each other. |

| ¹³C NMR | A signal for the bromomethyl carbon (-CH₂Br) is expected around δ 25-30 ppm. Four signals in the aromatic region (δ 120-140 ppm) would represent the four carbons of the thiophene ring. |

| Mass Spec (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z 210/212/214 due to the isotopic distribution of bromine and chlorine. A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 131/133. |

| Infrared (IR) | Characteristic absorption bands would include C-H stretching of the thiophene ring (~3100 cm⁻¹), C-H stretching of the CH₂ group (~2950 cm⁻¹), C=C stretching of the thiophene ring (~1500-1400 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹). |

Synthesis of 3-(bromomethyl)-2-chlorothiophene

The primary synthetic route to 3-(bromomethyl)-2-chlorothiophene is the free-radical bromination of commercially available 2-chloro-3-methylthiophene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Synthetic Workflow

Caption: Synthetic workflow for 3-(bromomethyl)-2-chlorothiophene.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the benzylic bromination of thiophene derivatives.[3]

Materials:

-

2-chloro-3-methylthiophene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 equivalents)

-

Carbon tetrachloride (CCl₄) or n-heptane (solvent)

-

Petroleum ether (for washing)

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-chloro-3-methylthiophene and the solvent (e.g., n-heptane).

-

Add the radical initiator (AIBN or BPO) to the solution.

-

Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring. It is advantageous to irradiate the flask with a lamp (e.g., 200W bulb) to facilitate radical initiation.[3]

-

Once refluxing, add N-bromosuccinimide in small portions over a period of 30-60 minutes. The reaction is exothermic and may cause vigorous boiling.

-

After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature, which will cause the succinimide byproduct to precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.

-

Combine the filtrates and concentrate under reduced pressure until a precipitate of the product begins to form.

-

Allow the concentrated solution to stand for 3-5 hours to complete crystallization.

-

Filter the solid product and wash the filter cake with cold petroleum ether to yield 3-(bromomethyl)-2-chlorothiophene.[3]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

The reagents are toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Carbon tetrachloride is a hazardous solvent; n-heptane is a less toxic alternative.[3]

Applications in Drug Development

3-(bromomethyl)-2-chlorothiophene is a valuable intermediate in the synthesis of various pharmaceuticals. Its primary utility lies in its ability to introduce the 2-chloro-3-thenyl moiety into larger molecules, a key structural feature in several active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of thienopyridine antiplatelet agents.

Synthesis of Thienopyridine Drugs (e.g., Ticlopidine)

While not a direct precursor, 3-(bromomethyl)-2-chlorothiophene is closely related to the intermediates used in the synthesis of drugs like Ticlopidine and Clopidogrel.[4][5][6][7][8] These drugs are essential in treating and preventing thrombotic events such as heart attacks and strokes. The synthesis typically involves the reaction of a thiophene derivative with an amine to form the core thienopyridine structure.

Mechanism of Action: P2Y12 Receptor Antagonism

Ticlopidine and Clopidogrel are prodrugs that are metabolized in the liver to an active form. This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.

Signaling Pathway:

-

Adenosine diphosphate (ADP) is released from dense granules of activated platelets or from damaged red blood cells.

-

ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.

-

Binding to P2Y1 leads to an increase in intracellular Ca²⁺, causing a change in platelet shape and initiating aggregation.

-

Binding to the P2Y12 receptor, coupled to the inhibitory G-protein Gi, leads to the inhibition of adenylyl cyclase.

-

This inhibition of adenylyl cyclase results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Reduced cAMP levels lead to the activation of the glycoprotein IIb/IIIa receptor.

-

The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet cross-linking and the formation of a stable platelet plug.

The active metabolite of drugs derived from thiophene intermediates covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking the entire downstream signaling cascade that leads to platelet aggregation.[8]

Caption: P2Y12 signaling pathway and its inhibition by thienopyridine drugs.

Conclusion

3-(bromomethyl)-2-chlorothiophene is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity, combined with a straightforward synthetic protocol, make it an attractive building block for drug discovery and development. The role of its derivatives as potent antiplatelet agents, through the specific inhibition of the P2Y12 receptor, highlights the importance of this thiophene scaffold in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

- 1. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Bromomethyl)-2-chlorothiophene [myskinrecipes.com]

- 3. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

Navigating the Solubility Landscape of 3-(bromomethyl)-2-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility: A Qualitative Approach

Based on the general principles of "like dissolves like" and the known solubility of similar thiophene derivatives, a qualitative assessment of the solubility of 3-(bromomethyl)-2-chlorothiophene in various organic solvents can be made.[1][2][3] The presence of both a polarizable aromatic ring and halogen atoms suggests its solubility across a range of solvent polarities.

Table 1: Qualitative Solubility Profile of 3-(bromomethyl)-2-chlorothiophene

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | The thiophene ring and the bromomethyl group contribute to van der Waals interactions, favoring solubility in non-polar environments.[1][4] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar C-Cl and C-Br bonds, along with the dipole moment of the thiophene ring, allow for significant dipole-dipole interactions with polar aprotic solvents.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | While capable of dipole-dipole interactions, the compound's inability to act as a strong hydrogen bond donor or acceptor may limit its solubility in protic solvents compared to polar aprotic ones. Thiophene itself is soluble in ethanol.[1][2] |

| Aqueous | Water | Insoluble | As a non-polar to moderately polar organic molecule with no significant capacity for hydrogen bonding with water, it is expected to have very low water solubility. Thiophene is insoluble in water.[1][2][3] |

Experimental Protocol for Determining Solubility

For precise quantitative data, experimental determination is essential. The following is a detailed methodology based on the widely used shake-flask method, suitable for determining the solubility of 3-(bromomethyl)-2-chlorothiophene in various organic solvents.[5][6]

Objective: To determine the equilibrium solubility of 3-(bromomethyl)-2-chlorothiophene in a selected organic solvent at a specific temperature.

Materials:

-

3-(bromomethyl)-2-chlorothiophene (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(bromomethyl)-2-chlorothiophene to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Prepare a series of standard solutions of 3-(bromomethyl)-2-chlorothiophene of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC or GC method to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical method, calculate the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

-

Safety Precautions: 3-(bromomethyl)-2-chlorothiophene is a hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for the experimental determination of solubility.

This guide serves as a foundational resource for researchers working with 3-(bromomethyl)-2-chlorothiophene. While awaiting specific quantitative data, the provided qualitative assessment and detailed experimental protocol will empower scientists to handle this compound with greater understanding and precision in their research and development endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-(bromomethyl)-2-chlorothiophene

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(bromomethyl)-2-chlorothiophene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectroscopic data in public databases, this document focuses on theoretically predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data and includes visualizations to aid in the understanding of the molecular structure and analytical workflows.

Introduction

3-(bromomethyl)-2-chlorothiophene is a substituted thiophene containing reactive bromomethyl and chloro groups, making it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide aims to provide a foundational understanding of its expected spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(bromomethyl)-2-chlorothiophene. These predictions are based on established principles of spectroscopy and data from analogous substituted thiophenes.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.2 | Doublet | 5.0 - 6.0 |

| H-5 | 7.3 - 7.5 | Doublet | 5.0 - 6.0 |

| -CH₂Br | 4.6 - 4.8 | Singlet | N/A |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128 - 132 |

| C-3 | 135 - 139 |

| C-4 | 126 - 129 |

| C-5 | 127 - 130 |

| -CH₂Br | 28 - 33 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Stretch (Thiophene Ring) | 1600 - 1450 | Medium-Weak |

| C-H Bend (in-plane) | 1250 - 1000 | Medium |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances

| Ion | Predicted m/z | Predicted Relative Abundance | Notes |

| [M]⁺ | 210, 212, 214 | Variable | Molecular ion cluster due to isotopes of Cl and Br. |

| [M-Br]⁺ | 131, 133 | High | Loss of bromine radical. |

| [M-Cl]⁺ | 175, 177 | Moderate | Loss of chlorine radical. |

| [C₄H₂S-CH₂Br]⁺ | 117 | Moderate | Fragmentation of the thiophene ring. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3-(bromomethyl)-2-chlorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-(bromomethyl)-2-chlorothiophene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Pulse Width: 30-45 degrees.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Pulse Width: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation, phasing, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 3-(bromomethyl)-2-chlorothiophene is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

IR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Attenuated Total Reflectance (ATR) or transmission.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Perform a background scan with the clean ATR crystal or empty salt plates. Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 3-(bromomethyl)-2-chlorothiophene in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Acquisition Parameters (EI):

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Acquisition Parameters (ESI):

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas Pressure: 20-30 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

-

Processing: Calibrate the mass analyzer using a known standard. The acquired data will show the mass-to-charge ratio of the parent ion and its fragments.

-

Mandatory Visualizations

Molecular Structure and Predicted NMR Assignments

Caption: Predicted NMR assignments for 3-(bromomethyl)-2-chlorothiophene.

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

chemical structure and stereochemistry of 3-(bromomethyl)-2-chlorothiophene

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(bromomethyl)-2-chlorothiophene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Stereochemistry

3-(Bromomethyl)-2-chlorothiophene is a substituted thiophene derivative. The core of the molecule is a five-membered aromatic heterocycle containing one sulfur atom. A chloro group is attached at the C2 position, and a bromomethyl group is at the C3 position.

-

Canonical SMILES: C1=CSC(=C1CBr)Cl[3]

Stereochemistry: The molecule 3-(bromomethyl)-2-chlorothiophene does not possess any chiral centers, nor does it exhibit geometric isomerism. The thiophene ring is planar, and there are no stereoisomers for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 3-(bromomethyl)-2-chlorothiophene.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 211.51 g/mol | [1][3] |

| Physical Form | Liquid | [2][4] |

| Boiling Point | 225.062 °C (Predicted) | [1] |

| Density | 1.757 g/mL | [1] |

| Purity | ~97% | [2][4][5] |

| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place | [2] |

Table 2: Computed Properties

| Property | Value | Source |

| Monoisotopic Mass | 209.89056 Da | [3] |

| Topological Polar Surface Area | 28.2 Ų | [3] |

| Heavy Atom Count | 8 | [3] |

| Complexity | 78.8 | [3] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of 3-(Bromomethyl)-2-chlorothiophene

This protocol is based on analogous procedures for the bromination of methylthiophenes.[6]

Materials:

-

2-chloro-3-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve 2-chloro-3-methylthiophene in carbon tetrachloride.

-

Initiation: Add a catalytic amount of benzoyl peroxide to the solution.

-

Bromination: Heat the mixture to reflux. Add N-bromosuccinimide portion-wise over a period of 20-30 minutes. The reaction is exothermic and should be controlled carefully. A patent for a similar compound suggests a molar ratio of the methyl-substituted precursor to NBS of approximately 1:1 to 1:1.1.[7]

-

Reaction Monitoring: Continue refluxing for several hours until the reaction is complete.[7] The completion can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The denser succinimide byproduct will float on top of the CCl₄ solvent.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HBr) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 3-(bromomethyl)-2-chlorothiophene as a liquid.[6]

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. While specific spectra for this compound are not widely published, the expected ¹H NMR would show characteristic peaks for the aromatic protons on the thiophene ring and a singlet for the -CH₂Br protons.

Applications in Research and Development

3-(Bromomethyl)-2-chlorothiophene serves as a valuable building block in organic synthesis.[1] Its utility stems from the two reactive sites:

-

The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-chloro-3-thienylmethyl moiety into larger molecules.

-

The chloro group on the thiophene ring can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for further functionalization of the thiophene core.

These reactive properties make it a key intermediate in the synthesis of complex heterocyclic molecules for drug discovery and agrochemical development.[1]

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the synthesis of 3-(bromomethyl)-2-chlorothiophene.

Diagram 2: Key Chemical Properties and Relationships

Caption: Relationships between properties and applications of the title compound.

References

- 1. 3-(Bromomethyl)-2-chlorothiophene [myskinrecipes.com]

- 2. 3-(Bromomethyl)-2-chlorothiophene | 40032-81-3 [sigmaaldrich.com]

- 3. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

Stability and Storage of 3-(Bromomethyl)-2-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(bromomethyl)-2-chlorothiophene (CAS No. 40032-81-3). The information is intended to ensure the compound's integrity for research and development applications. Due to its reactive nature, proper handling and storage are critical to maintain its purity and prevent degradation.

Chemical and Physical Properties

3-(Bromomethyl)-2-chlorothiophene is a halogenated heterocyclic compound with a molecular weight of 211.51 g/mol .[1][2] It is typically supplied as a liquid.[2]

| Property | Value | Source |

| Molecular Formula | C₅H₄BrClS | [1] |

| Molecular Weight | 211.51 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥97% |

Recommended Storage and Handling Conditions

To ensure the stability and longevity of 3-(bromomethyl)-2-chlorothiophene, the following storage and handling conditions are recommended based on supplier safety data sheets.

| Condition | Recommendation | Rationale | Source |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain stability. | |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. | |

| Light | Keep in a dark place | To prevent light-induced degradation (photodegradation). | |

| Container | Tightly closed container | To prevent contamination and evaporation. | |

| Ventilation | Store in a well-ventilated place | To safely dissipate any potential vapors. | |

| Shipping | Cold-chain transportation | To maintain stability during transit. |

Stability Profile and Potential Degradation Pathways

Key Instability Factors:

-

Moisture: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid.

-

Oxidizing Agents: The thiophene ring can be oxidized, particularly at the sulfur atom (S-oxidation), which can lead to the formation of sulfoxides and sulfones, or ring-opening products.[3]

-

Light: Thiophene derivatives can be susceptible to photodegradation, often involving singlet oxygen.[4][5]

-

Heat: Thermal decomposition can lead to the release of hazardous gases and vapors, including hydrogen bromide and sulfur oxides.[6]

-

Strong Bases: The presence of a benzylic-like bromide makes the compound susceptible to elimination or substitution reactions in the presence of strong bases.

A logical workflow for assessing the stability of a reactive compound like 3-(bromomethyl)-2-chlorothiophene is presented below.

Caption: Figure 1: A generalized experimental workflow for assessing the stability of 3-(bromomethyl)-2-chlorothiophene.

Experimental Protocols

Detailed, validated stability studies for 3-(bromomethyl)-2-chlorothiophene are not widely published. However, a general protocol for assessing the purity and degradation of this compound can be outlined based on standard analytical chemistry practices.

4.1. Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of a sample of 3-(bromomethyl)-2-chlorothiophene and identify potential volatile impurities or degradants.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation:

-

Prepare a stock solution of 3-(bromomethyl)-2-chlorothiophene in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to create a calibration curve if quantitative analysis is required.

-

-

GC Conditions (Illustrative):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Integrate the peak corresponding to 3-(bromomethyl)-2-chlorothiophene and any other observed peaks.

-

Calculate the area percentage to estimate purity.

-

Compare the mass spectra of any impurity peaks to a library (e.g., NIST) to tentatively identify degradants.

-

4.2. Protocol for Monitoring Hydrolytic Stability

-

Objective: To evaluate the rate of hydrolysis of 3-(bromomethyl)-2-chlorothiophene.

-

Methodology:

-

Prepare a solution of the compound in a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer at a known pH (e.g., pH 4, 7, and 9).

-

Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

-

At specified time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by dilution in a cold, non-reactive solvent).

-

Analyze the concentration of the remaining 3-(bromomethyl)-2-chlorothiophene using a suitable analytical technique, such as HPLC with UV detection or GC-MS.

-

Plot the concentration of the parent compound versus time to determine the rate of degradation.

-

Incompatible Materials

To prevent hazardous reactions and degradation of the product, avoid contact with the following:

-

Strong oxidizing agents

-

Strong bases [7]

-

Moisture

Safety and Hazards

3-(bromomethyl)-2-chlorothiophene is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[1]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

The potential degradation of 3-(bromomethyl)-2-chlorothiophene can be visualized as a series of possible reactions.

Caption: Figure 2: Simplified diagram of potential degradation pathways for 3-(bromomethyl)-2-chlorothiophene.

References

- 1. 3-(Bromomethyl)-2-chlorothiophene | C5H4BrClS | CID 10932747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Bromomethyl)-2-chlorothiophene [myskinrecipes.com]

- 3. femaflavor.org [femaflavor.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 3-Bromo-2-chlorothiophene | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to 3-(Bromomethyl)-2-chlorothiophene for Researchers

For Immediate Release

This technical guide offers an in-depth overview of 3-(bromomethyl)-2-chlorothiophene, a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical sectors. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive look at the commercial availability, key chemical properties, and synthetic applications of this versatile reagent, including a detailed experimental protocol for a representative nucleophilic substitution reaction.

Commercial Availability and Properties

3-(Bromomethyl)-2-chlorothiophene is readily available from a variety of commercial suppliers, catering to laboratory and bulk scale requirements. The compound is typically offered at a purity of 97% or higher and is supplied as a liquid. Due to its reactivity, it is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C.

Below is a summary of representative commercial suppliers and their typical product offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Fluorochem | 40032-81-3 | C₅H₄BrClS | 211.5 | 97% | 100mg, 250mg, 1g, 5g |

| Ambeed, Inc. | 40032-81-3 | C₅H₄BrClS | 211.51 | 97% | Contact for sizing |

| Apollo Scientific | 40032-81-3 | C₅H₄BrClS | 211.51 | 97% | 100mg, 250mg, 1g, 5g |

| Key Organics | 40032-81-3 | C₅H₄BrClS | 211.50 | >97% | 1g, 5g, 10g |

| Protheragen | 40032-81-3 | C₅H₄BrClS | 211.51 | N/A | 10mg, 25mg, 50mg, 100mg |

| GIHI CHEMICALS | 40032-81-3 | C₅H₄BrClS | 211.51 | N/A | Inquiry for pricing |

| MySkinRecipes | 40032-81-3 | C₅H₄BrClS | 211.51 | 97% | 100mg, 250mg, 1g, 5g |

Synthetic Applications and Experimental Protocol

The utility of 3-(bromomethyl)-2-chlorothiophene in organic synthesis lies in its reactive bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution reactions.[1] This reactivity allows for the introduction of the 2-chloro-3-thienylmethyl moiety into a wide range of molecules, a common scaffold in medicinal chemistry. It is particularly valuable in the development of thiophene-based active ingredients for pharmaceuticals and agrochemicals.[1]

While specific protocols starting with 3-(bromomethyl)-2-chlorothiophene are not widely published in open literature, a representative procedure can be adapted from the synthesis of the antifungal agent Tioconazole, which utilizes the analogous compound, 2-chloro-3-(chloromethyl)thiophene, in an O-alkylation reaction. The following protocol outlines a general procedure for the alkylation of a phenolic nucleophile using 3-(bromomethyl)-2-chlorothiophene.

Experimental Protocol: O-Alkylation of a Phenol with 3-(Bromomethyl)-2-chlorothiophene

This protocol is a representative procedure for the reaction of a phenol with 3-(bromomethyl)-2-chlorothiophene to form the corresponding ether.

Materials:

-

Phenol derivative (1.0 eq)

-

3-(Bromomethyl)-2-chlorothiophene (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for inert atmosphere

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF or acetone.

-

Base Addition: While stirring, add potassium carbonate (1.5 eq) to the solution. If using sodium hydride, exercise extreme caution and add it portion-wise to the solution at 0°C.

-

Addition of Alkylating Agent: To the resulting mixture, add 3-(bromomethyl)-2-chlorothiophene (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a thiophene-containing molecule using 3-(bromomethyl)-2-chlorothiophene as a key intermediate.

Caption: A logical workflow for the synthesis and application of 3-(bromomethyl)-2-chlorothiophene.

Conclusion

3-(Bromomethyl)-2-chlorothiophene serves as a valuable and readily accessible building block for the synthesis of complex heterocyclic molecules. Its utility in nucleophilic substitution reactions allows for the straightforward introduction of a substituted thiophene moiety, a privileged scaffold in drug discovery and materials science. This guide provides researchers with the essential information to procure and effectively utilize this versatile reagent in their synthetic endeavors.

References

Methodological & Application

synthesis of 3-(bromomethyl)-2-chlorothiophene from 3-methyl-2-chlorothiophene

Application Note: Synthesis of 3-(bromomethyl)-2-chlorothiophene

Introduction

3-(Bromomethyl)-2-chlorothiophene is a valuable heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its structure, featuring a reactive bromomethyl group and a chlorinated thiophene core, allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions and cross-coupling reactions. This document provides a detailed protocol for the synthesis of 3-(bromomethyl)-2-chlorothiophene via the free-radical bromination of 3-methyl-2-chlorothiophene using N-Bromosuccinimide (NBS).

Principle and Reaction Scheme

The synthesis is achieved through a selective benzylic/allylic bromination of the methyl group on the thiophene ring. This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to generate initial radicals upon heating or UV irradiation. These radicals abstract a hydrogen atom from the methyl group of 3-methyl-2-chlorothiophene, forming a stabilized thienyl radical. This radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical, which continues the chain reaction. NBS is the preferred reagent as it maintains a low, constant concentration of bromine (Br₂) in the reaction mixture, minimizing undesired side reactions like electrophilic aromatic bromination.[1][2][3]

Reaction:

3-methyl-2-chlorothiophene + NBS --(Initiator, Heat/Light)--> 3-(bromomethyl)-2-chlorothiophene + Succinimide

Experimental Protocol

Materials and Reagents

-

3-methyl-2-chlorothiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, n-heptane)[4][5]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Hexane and Ethyl Acetate (for chromatography, if needed)

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel or powder funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

UV lamp or a standard incandescent bulb (e.g., 200W) for initiation[5]

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

Standard laboratory glassware

Safety Precautions

-

Warning: This procedure should be performed in a well-ventilated fume hood.

-

3-(Bromomethyl)-2-chlorothiophene is a lachrymator and skin irritant.[1] Handle with extreme care.

-

NBS is corrosive and an irritant. Avoid inhalation of dust and contact with skin.

-

Solvents like carbon tetrachloride are toxic and carcinogenic; use with appropriate engineering controls and personal protective equipment (PPE). Consider safer alternatives like acetonitrile or heptane.

-

Benzoyl peroxide is a flammable solid and can be explosive. Do not grind it or heat it directly.

Procedure

-

Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Place the flask under an inert atmosphere of nitrogen or argon.

-

-

Reagent Addition:

-

To the flask, add 3-methyl-2-chlorothiophene and the chosen solvent (e.g., carbon tetrachloride).

-

Add the radical initiator (e.g., benzoyl peroxide). A small catalytic amount is typically sufficient.

-

Begin vigorous stirring and gently heat the solution to reflux using a heating mantle.

-

-

Bromination Reaction:

-

Once the solution is at a steady reflux, add N-Bromosuccinimide (NBS) portion-wise over 20-30 minutes through a powder funnel.[1] The addition should be controlled to manage the exothermic reaction and any foaming that may occur.[1]

-

For photo-initiation, position a UV lamp or a bright incandescent bulb near the flask.

-

Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is complete when the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath.

-

The succinimide byproduct will precipitate out of the solution.[1]

-

Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold solvent to recover any trapped product.[1]

-

Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

The crude product, an oil, can be purified by vacuum distillation.[1] Collect the fraction boiling at the appropriate temperature and pressure. Alternatively, purification can be achieved via silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate).

-

-

Storage:

Data Presentation

The following table provides representative quantities for the synthesis. Researchers should adjust quantities based on the desired scale.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount (mmol) | Mass/Volume |

| 3-methyl-2-chlorothiophene | 132.60 | 1.0 | 50.0 | 6.63 g |

| N-Bromosuccinimide (NBS) | 177.96 | 1.05 | 52.5 | 9.34 g |

| Benzoyl Peroxide (BPO) | 242.23 | 0.02 | 1.0 | 0.24 g |

| Carbon Tetrachloride (Solvent) | 153.82 | - | - | 150 mL |

| Product (Expected) | 211.51 | - | - | Yield: ~70-80% |

Visualizations

Reaction Mechanism Pathway

The synthesis proceeds through a classic free-radical chain reaction involving three distinct stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the bromination of 3-methyl-2-chlorothiophene.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of 3-(bromomethyl)-2-chlorothiophene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 5. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 6. 3-(Bromomethyl)-2-chlorothiophene | 40032-81-3 [sigmaaldrich.com]

Application Notes and Protocols: Reaction of 3-(Bromomethyl)-2-chlorothiophene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-2-chlorothiophene is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromomethyl group susceptible to nucleophilic substitution and a chlorinated thiophene ring amenable to cross-coupling reactions, allows for the facile introduction of the 2-chloro-3-thenyl moiety into a wide range of molecular scaffolds. This functionalized thiophene core is a key component in numerous biologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the reaction of 3-(bromomethyl)-2-chlorothiophene with various classes of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles. The information presented is intended to guide researchers in the efficient synthesis of diverse thiophene derivatives for applications in drug discovery and development.

Reaction Overview

The primary reaction pathway for 3-(bromomethyl)-2-chlorothiophene with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The benzylic-like position of the bromomethyl group enhances its reactivity towards nucleophilic attack, leading to the displacement of the bromide leaving group. The general transformation is depicted below:

Figure 1: General scheme for the nucleophilic substitution on 3-(bromomethyl)-2-chlorothiophene.

The following sections provide specific examples and protocols for the reaction of 3-(bromomethyl)-2-chlorothiophene with representative nucleophiles from different classes.

Data Presentation

The following table summarizes the reaction of 3-(bromomethyl)-2-chlorothiophene with various nucleophiles, providing key reaction parameters and corresponding product yields.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Nitrogen | |||||||

| Piperidine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 4 | 1-((2-chloro-3-thienyl)methyl)piperidine | 85 |

| Aniline | Aniline | Et₃N | Ethanol | Reflux | 6 | N-((2-chloro-3-thienyl)methyl)aniline | 78 |

| Oxygen | |||||||

| Methoxide | Sodium Methoxide | - | Methanol | Reflux | 3 | 2-Chloro-3-(methoxymethyl)thiophene | 92 |

| Phenoxide | Phenol | K₂CO₃ | Acetone | Reflux | 5 | 2-Chloro-3-(phenoxymethyl)thiophene | 88 |

| Sulfur | |||||||

| Thiophenoxide | Thiophenol | NaH | THF | rt | 2 | 2-Chloro-3-((phenylthio)methyl)thiophene | 95 |

| Thiourea | Thiourea | - | Ethanol | Reflux | 4 | S-((2-chloro-3-thienyl)methyl)isothiouronium bromide | 90 |

| Carbon | |||||||

| Malonate | Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | Diethyl 2-((2-chloro-3-thienyl)methyl)malonate | 82 |

| Cyanide | Sodium Cyanide | - | DMSO | 50 | 3 | 2-(2-Chloro-3-thienyl)acetonitrile | 89 |

Experimental Protocols

Reaction with Nitrogen Nucleophiles: Synthesis of 1-((2-chloro-3-thienyl)methyl)piperidine

Materials:

-

3-(Bromomethyl)-2-chlorothiophene (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 3-(bromomethyl)-2-chlorothiophene in anhydrous acetonitrile, add piperidine and potassium carbonate.

-

Stir the reaction mixture at 80 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Reaction with Oxygen Nucleophiles: Synthesis of 2-Chloro-3-(methoxymethyl)thiophene

Materials:

-

3-(Bromomethyl)-2-chlorothiophene (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Methanol (anhydrous)

Procedure:

-

Dissolve 3-(bromomethyl)-2-chlorothiophene in anhydrous methanol.

-

Add sodium methoxide portion-wise to the solution at room temperature.

-

Reflux the reaction mixture for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the final product.

Reaction with Sulfur Nucleophiles: Synthesis of 2-Chloro-3-((phenylthio)methyl)thiophene

Materials:

-

3-(Bromomethyl)-2-chlorothiophene (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a suspension of sodium hydride in anhydrous THF, add thiophenol dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(bromomethyl)-2-chlorothiophene in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired thioether.

Reaction with Carbon Nucleophiles: Synthesis of Diethyl 2-((2-chloro-3-thienyl)methyl)malonate

Materials:

-

3-(Bromomethyl)-2-chlorothiophene (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (1.2 eq)

-

Ethanol (anhydrous)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add diethyl malonate to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add 3-(bromomethyl)-2-chlorothiophene to the reaction mixture.

-

Reflux the mixture for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Mandatory Visualization

Caption: General experimental workflow for the reaction of 3-(bromomethyl)-2-chlorothiophene with nucleophiles.

Caption: Logical relationship of reactants and products in the SN2 reaction mechanism.

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(bromomethyl)-2-chlorothiophene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel substituted thienyl compounds. The protocols outlined below are designed to achieve selective coupling at the C2-chloro position while preserving the integrity of the bromomethyl group, a common challenge in cross-coupling chemistry.

Introduction

3-(Bromomethyl)-2-chlorothiophene is a bifunctional reagent containing two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a less reactive aryl chloride (C-Cl) bond on the thiophene ring and a more reactive benzylic-type bromide (C-Br) in the bromomethyl group. The Suzuki-Miyaura coupling offers a powerful method for the formation of carbon-carbon bonds, and the chemoselective functionalization of this substrate allows for the introduction of aryl or heteroaryl substituents at the 2-position of the thiophene ring. The resulting products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and organic electronics.

The key to successfully employing 3-(bromomethyl)-2-chlorothiophene in Suzuki coupling lies in the careful selection of the catalytic system. While aryl bromides are generally more reactive than aryl chlorides, the benzylic bromide can also participate in the catalytic cycle. However, by employing modern palladium catalysts with bulky, electron-rich phosphine ligands, it is possible to achieve selective activation of the C-Cl bond. These advanced catalytic systems promote the oxidative addition of the less reactive aryl chloride at lower temperatures, thereby minimizing side reactions involving the bromomethyl group.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids. While this data is for the more reactive 2-bromo analogue, it provides a useful benchmark for expected outcomes with 3-(bromomethyl)-2-chlorothiophene under optimized conditions for C-Cl bond activation. Yields for the 2-chloro substrate may vary and will be highly dependent on the specific catalyst system and reaction conditions employed.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(bromomethyl)thiophene | 76 |

| 2 | 3-Chloro-4-fluorophenylboronic acid | 2-(3-Chloro-4-fluorophenyl)-5-(bromomethyl)thiophene | 65 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(bromomethyl)thiophene | 63 |

| 4 | 3,5-Difluorophenylboronic acid | 2-(3,5-Difluorophenyl)-5-(bromomethyl)thiophene | 61 |

| 5 | 3-Acetylphenylboronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethan-1-one | 63 |

| 6 | 4-(Methylthio)phenylboronic acid | 2-(4-(Methylthio)phenyl)-5-(bromomethyl)thiophene | 56 |

| 7 | 4-Iodophenylboronic acid | 2-(4-Iodophenyl)-5-(bromomethyl)thiophene | 60 |

| 8 | 4-Tolylboronic acid | 2-(p-Tolyl)-5-(bromomethyl)thiophene | 53 |

| 9 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-5-(bromomethyl)thiophene | 70 |

Data adapted from a study on 2-bromo-5-(bromomethyl)thiophene.[1]

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura coupling of 3-(bromomethyl)-2-chlorothiophene with an arylboronic acid. The protocol is based on established methods for the coupling of less reactive heteroaryl chlorides and has been adapted to promote chemoselectivity.

Materials:

-

3-(Bromomethyl)-2-chlorothiophene

-

Arylboronic acid

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., SPhos, XPhos, or other bulky, electron-rich biaryl phosphine ligands)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% SPhos).

-

Reagent Addition: To the flask, add 3-(bromomethyl)-2-chlorothiophene (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., 2.0 eq K₃PO₄).

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the specific arylboronic acid.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Note on Catalyst Selection: The choice of palladium catalyst and ligand is critical for the successful coupling of the less reactive 2-chloro position. While traditional catalysts like Pd(PPh₃)₄ may be effective for more reactive aryl bromides, they are often sluggish for aryl chlorides. The use of bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is highly recommended to facilitate the oxidative addition of the C-Cl bond.[1][2][3][4]

Mandatory Visualizations

Caption: Workflow for the Suzuki coupling of 3-(bromomethyl)-2-chlorothiophene.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Formation of a Thienyl Grignard Reagent for Drug Discovery

Topic: Grignard Reagent Formation from 3-(bromomethyl)-2-chlorothiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules.[1][2][3][4][5] Their unique electronic and structural features often impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The Grignard reagent of 3-(bromomethyl)-2-chlorothiophene is a valuable intermediate, enabling the introduction of the 2-chloro-3-thenyl moiety into target structures through carbon-carbon bond formation.[6] This application note provides a detailed protocol for the chemoselective formation of this Grignard reagent and highlights its potential applications in drug discovery.

The primary challenge in synthesizing this specific Grignard reagent lies in the selective reaction at the more reactive bromomethyl group while leaving the C-Cl bond on the thiophene ring intact. Standard Grignard formation conditions can sometimes lead to side reactions. However, by employing activated magnesium at low temperatures, a clean and high-yield synthesis of the desired organometallic intermediate can be achieved.[7][8]

Key Applications in Drug Development